3-Bromo-6-fluoropicolinic acid
CAS No.: 1211589-43-3
Cat. No.: VC0108766
Molecular Formula: C6H3BrFNO2
Molecular Weight: 219.997
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1211589-43-3 |
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Molecular Formula | C6H3BrFNO2 |
Molecular Weight | 219.997 |
IUPAC Name | 3-bromo-6-fluoropyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C6H3BrFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) |
Standard InChI Key | GXFWACXUJKTGJF-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1Br)C(=O)O)F |
Introduction
Chemical Properties and Structure
3-Bromo-6-fluoropicolinic acid is characterized by its specific molecular structure featuring a pyridine ring with three key functional groups: a carboxylic acid at the 2-position, a bromine atom at the 3-position, and a fluorine atom at the 6-position. This arrangement of atoms creates a compound with distinctive chemical behavior and reactivity profiles.
Basic Chemical Information
The compound has a well-defined set of chemical properties that distinguish it from other picolinic acid derivatives:
Property | Value |
---|---|
Chemical Formula | C₆H₃BrFNO₂ |
Molecular Weight | 220 g/mol |
IUPAC Name | 3-bromo-6-fluoropyridine-2-carboxylic acid |
CAS Number | 1211589-43-3 |
MDL Number | MFCD13185802 |
PubChem CID | 70700748 |
Standard InChI | InChI=1S/C6H3BrFNO2/c7-3-1-2-4(8)9-5(3)6(10)11/h1-2H,(H,10,11) |
InChI Key | GXFWACXUJKTGJF-UHFFFAOYSA-N |
SMILES | C1=CC(=NC(=C1Br)C(=O)O)F |
Appearance | Not specifically reported |
Boiling Point | 321.3±42.0 °C at 760 mmHg |
The structure of 3-bromo-6-fluoropicolinic acid features a carboxylic acid group that can participate in hydrogen bonding and acid-base reactions, while the bromine and fluorine substituents modify the electronic distribution across the pyridine ring, affecting both its physical properties and chemical reactivity .
Electronic and Structural Characteristics
The presence of both bromine and fluorine atoms on the pyridine ring creates a unique electronic environment. Fluorine, being highly electronegative, withdraws electron density from the aromatic system, while bromine, as a larger halogen, contributes different electronic effects. This combination of halogens results in a compound with distinctive reactivity patterns, particularly in substitution and coupling reactions commonly employed in pharmaceutical synthesis .
The asymmetric distribution of electron density due to the halogen substituents makes 3-bromo-6-fluoropicolinic acid particularly valuable in medicinal chemistry, where such electronic properties can influence the binding affinity and specificity of drug candidates to biological targets.
Synthesis and Applications
Pharmaceutical Applications
3-Bromo-6-fluoropicolinic acid has found significant applications in pharmaceutical research, particularly in the development of compounds targeting cancer and immune disorders. The compound serves as a valuable building block in medicinal chemistry, contributing to the synthesis of more complex bioactive molecules .
Research has indicated that 3-bromo-6-fluoropicolinic acid can be utilized as a replacement for 3-bromo-6-chloropicolinic acid in certain synthetic pathways, suggesting that the fluorine-containing variant may offer advantages in terms of reactivity, stability, or biological activity profiles of the resulting compounds .
The compound appears to be particularly relevant in the development of apoptosis-inducing agents. These agents target the Bcl-2 family proteins, which play crucial roles in regulating programmed cell death (apoptosis). Dysregulation of apoptotic pathways is implicated in various diseases, including cancer and immune disorders, making compounds derived from 3-bromo-6-fluoropicolinic acid potentially valuable therapeutic candidates .
Comparison with Related Compounds
Structural Analogs
3-Bromo-6-fluoropicolinic acid belongs to a family of halogenated picolinic acid derivatives. Comparing this compound with similar structures provides insight into the significance of its specific substitution pattern:
Compound | Key Differences | Potential Impact on Properties |
---|---|---|
6-Fluoropicolinic acid | Lacks bromine at 3-position | Different electronic properties, generally less reactive in certain coupling reactions |
3-Bromo-6-chloropicolinic acid | Contains chlorine instead of fluorine | Different electronic effects and potentially different metabolic stability |
4-Difluoromethoxy-6-fluoropicolinic acid | Different substitution pattern | Alternative electronic and steric properties, potentially different biological activities |
The presence of bromine at the 3-position of 3-bromo-6-fluoropicolinic acid likely confers distinct electronic properties compared to the non-brominated analog, potentially enhancing its utility in certain synthetic applications and pharmaceutical development contexts.
Structure-Activity Relationships
The specific positioning of the bromine and fluorine atoms in 3-bromo-6-fluoropicolinic acid creates a unique electronic distribution that may influence:
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Binding affinity to target proteins in biological systems
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Metabolic stability and pharmacokinetic properties
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Reactivity in chemical transformations for further derivatization
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Physicochemical properties such as solubility and lipophilicity
These structure-activity relationships are particularly important in the context of drug discovery, where small changes in molecular structure can significantly impact therapeutic efficacy and safety profiles.
Hazard Statements | Precautionary Statements | Signal Word |
---|---|---|
H302 - Harmful if swallowed | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray | Warning |
H315 - Causes skin irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing | |
H319 - Causes serious eye irritation | ||
H335 - May cause respiratory irritation |
These hazard classifications indicate that 3-bromo-6-fluoropicolinic acid should be handled with appropriate personal protective equipment, including gloves, eye protection, and adequate ventilation to minimize exposure risks .
Research Applications
Medicinal Chemistry
The primary research focus for 3-bromo-6-fluoropicolinic acid appears to be in medicinal chemistry, particularly in the development of compounds targeting apoptotic pathways. The compound has been utilized in the synthesis of agents that may influence the delicate balance of pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family .
This research direction is particularly significant for cancer treatment development, as dysregulated apoptosis is a hallmark of cancer cells. By creating compounds that can selectively induce apoptosis in cancer cells, researchers aim to develop more effective and targeted cancer therapies with potentially fewer side effects compared to conventional chemotherapeutic agents.
Synthetic Building Block
Beyond its direct applications in pharmaceutical research, 3-bromo-6-fluoropicolinic acid serves as a valuable building block in organic synthesis. The presence of the carboxylic acid group, along with the strategically positioned halogen atoms, makes this compound useful for:
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Amide coupling reactions to create peptide-like structures
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Esterification to produce more lipophilic derivatives
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Metal-catalyzed cross-coupling reactions utilizing the bromine substituent
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Nucleophilic aromatic substitution reactions leveraging the fluorine substituent
These synthetic applications extend the utility of 3-bromo-6-fluoropicolinic acid beyond medicinal chemistry to broader areas of organic synthesis and materials science.
Future Research Directions
The unique structural and electronic properties of 3-bromo-6-fluoropicolinic acid suggest several promising directions for future research:
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Further exploration of its role in developing apoptosis-targeting cancer therapies
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Investigation of structure-activity relationships in derivatives with modified substituents
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Development of improved synthetic methodologies for its preparation and functionalization
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Exploration of potential applications in materials science and beyond pharmaceutical research
As research continues, additional applications and properties of this compound may be discovered, potentially expanding its utility in various scientific and industrial contexts.
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